N-Desmethyllevomepromazine
Overview
Description
N-Desmethyllevomepromazine is a metabolite of levomepromazine, a phenothiazine derivative used primarily as an antipsychotic medication. Levomepromazine is known for its sedative, antiemetic, and analgesic properties. This compound is formed through the N-demethylation of levomepromazine, a process catalyzed by cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Desmethyllevomepromazine can be synthesized through the N-demethylation of levomepromazine. This process involves the removal of a methyl group from the nitrogen atom in the levomepromazine molecule. The reaction is typically carried out using cytochrome P450 enzymes, which facilitate the transfer of electrons and protons necessary for the demethylation process .
Industrial Production Methods
Industrial production of this compound involves the use of biocatalysts, such as cytochrome P450 enzymes, to achieve the N-demethylation of levomepromazine. The reaction conditions include maintaining an appropriate temperature and pH to optimize enzyme activity and ensure efficient conversion of levomepromazine to this compound .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyllevomepromazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to levomepromazine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under basic conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Levomepromazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Desmethyllevomepromazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with cytochrome P450 enzymes and its role in drug metabolism.
Medicine: Investigated for its potential therapeutic effects and side effects as a metabolite of levomepromazine.
Mechanism of Action
N-Desmethyllevomepromazine exerts its effects by binding to various receptors in the brain, including dopaminergic D2 receptors, adrenergic alpha-1 receptors, and muscarinic M1 receptors. The binding to these receptors results in the modulation of neurotransmitter activity, leading to its antipsychotic, sedative, and antiemetic effects. The compound’s mechanism of action is similar to that of levomepromazine, but with potentially different pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
N-Desmethyllevomepromazine is similar to other phenothiazine derivatives, such as:
Chlorpromazine: Another phenothiazine antipsychotic with similar receptor binding profiles.
Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.
Trifluoperazine: A phenothiazine antipsychotic with a higher potency than levomepromazine.
Uniqueness
This compound is unique due to its specific formation through the N-demethylation of levomepromazine and its distinct pharmacokinetic properties. Its role as a metabolite provides insights into the metabolic pathways and potential side effects of levomepromazine .
Properties
IUPAC Name |
(2R)-3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20/h4-10,13,19H,11-12H2,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDGBRQEYYPJEM-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958853 | |
Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37819-98-0 | |
Record name | N-Desmethyllevomepromazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037819980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYLLEVOMEPROMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR95ATJ2UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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